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Compound of Interest

Compound Name:
N-benzyl-1-

cyclopropylmethanamine

Cat. No.: B054306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
benzyl-1-cyclopropylmethanamine (CAS No: 116373-23-0), a secondary amine with

potential applications in medicinal chemistry and materials science. This document compiles

available experimental data and offers predicted spectroscopic values where experimental data

is not publicly available. Detailed, generalized experimental protocols for the acquisition of such

data are also provided.

Molecular Structure and Properties:

IUPAC Name: N-benzyl-1-cyclopropylmethanamine

Molecular Formula: C₁₁H₁₅N[1][2]

Molecular Weight: 161.24 g/mol [1][2]

Synonyms: Benzyl(cyclopropylmethyl)amine, N-(Cyclopropylmethyl)benzenemethanamine

Spectroscopic Data
A thorough search of publicly accessible spectroscopic databases yielded experimental

Infrared (IR) data. However, experimental Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for N-benzyl-1-cyclopropylmethanamine were not found. Therefore,
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predicted NMR and MS data are presented based on the known chemical structure and

established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for N-benzyl-1-cyclopropylmethanamine was found in publicly

available databases. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.35 - 7.20 Multiplet 5H Aromatic (C₆H₅)

~ 3.80 Singlet 2H
Benzyl CH₂ (N-CH₂-

Ph)

~ 2.50 Doublet 2H
Cyclopropylmethyl

CH₂ (N-CH₂-C₃H₅)

~ 1.50 (variable) Broad Singlet 1H Amine (NH)

~ 1.00 - 0.80 Multiplet 1H Cyclopropyl CH

~ 0.50 - 0.40 Multiplet 2H Cyclopropyl CH₂

~ 0.20 - 0.10 Multiplet 2H Cyclopropyl CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~ 140 Aromatic C (quaternary)

~ 128.5 Aromatic CH

~ 128.2 Aromatic CH

~ 127.0 Aromatic CH

~ 56 Benzyl CH₂ (N-CH₂-Ph)

~ 54 Cyclopropylmethyl CH₂ (N-CH₂-C₃H₅)

~ 11 Cyclopropyl CH

~ 4 Cyclopropyl CH₂

Infrared (IR) Spectroscopy
The following data is based on the experimental spectrum available from the NIST Chemistry

WebBook.[1]

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 - 3500 Medium, Sharp
N-H Stretch (Secondary

Amine)

~ 3085, 3065, 3030 Medium Aromatic C-H Stretch

~ 2995, 2870 Medium Aliphatic C-H Stretch

~ 1605, 1495, 1450 Medium-Strong Aromatic C=C Bending

~ 1120 Medium C-N Stretch

~ 740, 700 Strong
Aromatic C-H Bending (out-of-

plane)

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C116373230&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


No experimental mass spectrometry data for N-benzyl-1-cyclopropylmethanamine was

found in publicly available databases. The following table outlines the predicted key

fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 161.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z Predicted Fragment Ion Structure of Fragment

161 [M]⁺ [C₁₁H₁₅N]⁺

160 [M-H]⁺ [C₁₁H₁₄N]⁺

91 [C₇H₇]⁺ Benzyl Cation

70 [C₅H₈]⁺ or [C₄H₆N]⁺ Various Fragments

55 [C₄H₇]⁺ Cyclopropylmethyl Cation

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a

secondary amine like N-benzyl-1-cyclopropylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of

1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a

30-degree pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the clean salt plates before running the sample.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer,

typically via direct infusion or coupled with a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for GC-MS that provides detailed fragmentation patterns.[4] Electrospray Ionization

(ESI) is often used for LC-MS, which typically produces the protonated molecular ion

[M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

